![molecular formula C18H23N3O8S B14682581 gamma-Glutamyl-S-[2-(4-hydroxyphenyl)-2-oxoethyl]cysteinylglycine CAS No. 33812-52-1](/img/structure/B14682581.png)
gamma-Glutamyl-S-[2-(4-hydroxyphenyl)-2-oxoethyl]cysteinylglycine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Gamma-Glutamyl-S-[2-(4-hydroxyphenyl)-2-oxoethyl]cysteinylglycine is a complex compound that plays a significant role in various biochemical processes. It is a derivative of glutathione, a tripeptide composed of glutamate, cysteine, and glycine. This compound is involved in the gamma-glutamyl cycle, which is crucial for maintaining cellular redox homeostasis and detoxification processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of gamma-Glutamyl-S-[2-(4-hydroxyphenyl)-2-oxoethyl]cysteinylglycine typically involves the enzymatic activity of gamma-glutamyl transpeptidases. These enzymes catalyze the transfer of the gamma-glutamyl group from glutathione to various acceptor molecules, including amino acids and peptides . The reaction conditions often require a buffered aqueous solution with optimal pH and temperature to ensure enzyme stability and activity.
Industrial Production Methods
Industrial production of this compound can be achieved through biotechnological processes involving genetically engineered microorganisms that express gamma-glutamyl transpeptidases. These microorganisms are cultivated in bioreactors under controlled conditions to maximize the yield of the desired product .
Analyse Chemischer Reaktionen
Types of Reactions
Gamma-Glutamyl-S-[2-(4-hydroxyphenyl)-2-oxoethyl]cysteinylglycine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfide bonds, which are crucial for maintaining protein structure and function.
Reduction: Reduction reactions can break these disulfide bonds, leading to the formation of free thiol groups.
Substitution: The gamma-glutamyl group can be transferred to other amino acids or peptides through transpeptidation reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as dithiothreitol. The reactions typically occur under physiological conditions, with specific pH and temperature requirements to ensure enzyme activity .
Major Products
The major products formed from these reactions include gamma-glutamyl amino acids and peptides, which play essential roles in cellular metabolism and signaling .
Wissenschaftliche Forschungsanwendungen
Gamma-Glutamyl-S-[2-(4-hydroxyphenyl)-2-oxoethyl]cysteinylglycine has numerous scientific research applications:
Chemistry: It is used as a model compound to study the mechanisms of gamma-glutamyl transpeptidases and related enzymes.
Wirkmechanismus
The mechanism of action of gamma-Glutamyl-S-[2-(4-hydroxyphenyl)-2-oxoethyl]cysteinylglycine involves the transfer of the gamma-glutamyl group to acceptor molecules through the catalytic activity of gamma-glutamyl transpeptidases. This process regulates the levels of glutathione, a critical antioxidant molecule, thereby maintaining cellular redox homeostasis and protecting cells from oxidative damage . The molecular targets include various amino acids and peptides that participate in the gamma-glutamyl cycle .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Glutathione: A tripeptide composed of glutamate, cysteine, and glycine, which serves as a substrate for gamma-glutamyl transpeptidases.
Gamma-Glutamylcysteine: An intermediate in the synthesis of glutathione, involved in the gamma-glutamyl cycle.
Gamma-Glutamyl Amino Acids: Various amino acids conjugated with the gamma-glutamyl group, which play roles in cellular metabolism and signaling.
Uniqueness
Gamma-Glutamyl-S-[2-(4-hydroxyphenyl)-2-oxoethyl]cysteinylglycine is unique due to its specific structure and the presence of the 4-hydroxyphenyl group, which imparts distinct biochemical properties. This uniqueness makes it a valuable compound for studying the mechanisms of gamma-glutamyl transpeptidases and exploring potential therapeutic applications .
Eigenschaften
CAS-Nummer |
33812-52-1 |
|---|---|
Molekularformel |
C18H23N3O8S |
Molekulargewicht |
441.5 g/mol |
IUPAC-Name |
2-amino-5-[[1-(carboxymethylamino)-3-[2-(4-hydroxyphenyl)-2-oxoethyl]sulfanyl-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C18H23N3O8S/c19-12(18(28)29)5-6-15(24)21-13(17(27)20-7-16(25)26)8-30-9-14(23)10-1-3-11(22)4-2-10/h1-4,12-13,22H,5-9,19H2,(H,20,27)(H,21,24)(H,25,26)(H,28,29) |
InChI-Schlüssel |
VCBGFHGDQFLYGC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C(=O)CSCC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


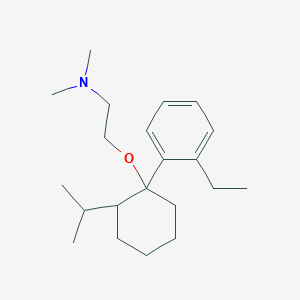

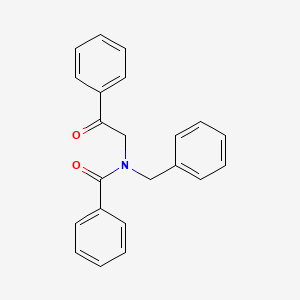
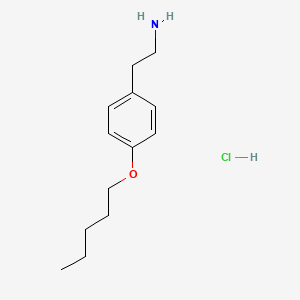
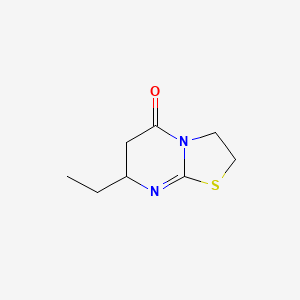
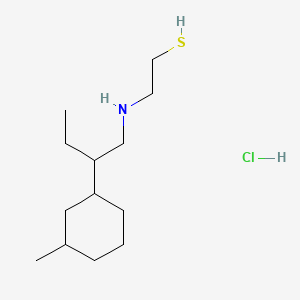

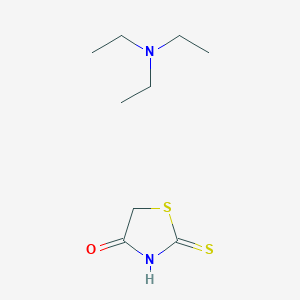
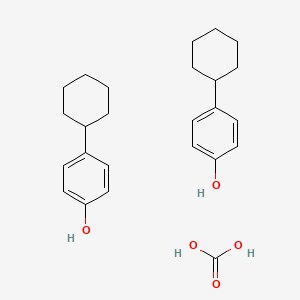
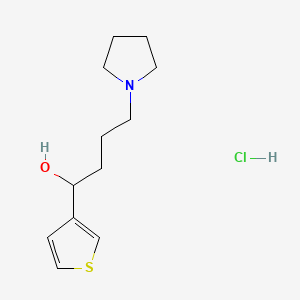

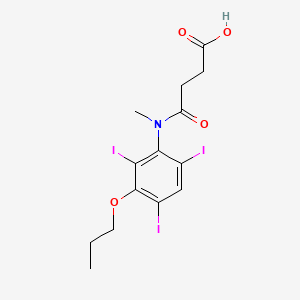
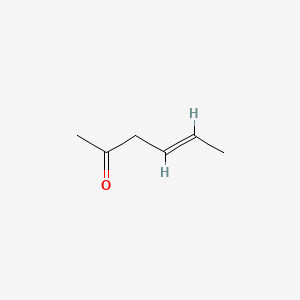
![Benzamide, N-[(acetyloxy)methyl]-](/img/structure/B14682574.png)
